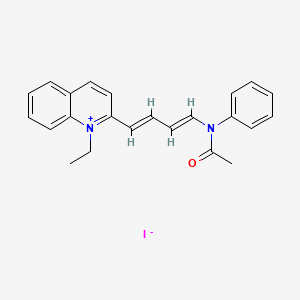
1-Ethyl-2-(4-(N-phenylacetamido)buta-1,3-dien-1-yl)quinolin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-(4-(N-phenylacetamido)buta-1,3-dien-1-yl)quinolin-1-ium iodide is a complex organic compound that belongs to the class of quinolinium salts. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with an ethyl group and a butadiene chain linked to a phenylacetamido group. The iodide ion serves as the counterion to balance the charge of the quinolinium cation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(4-(N-phenylacetamido)buta-1,3-dien-1-yl)quinolin-1-ium iodide typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a strong base like sodium hydride.
Attachment of the Butadiene Chain: The butadiene chain can be attached through a Heck reaction, which involves the coupling of a halogenated quinoline derivative with a butadiene precursor in the presence of a palladium catalyst.
Formation of the Phenylacetamido Group: The phenylacetamido group can be introduced through an acylation reaction using phenylacetyl chloride and a suitable base.
Final Quaternization: The final step involves the quaternization of the nitrogen atom in the quinoline ring with methyl iodide to form the quinolinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-2-(4-(N-phenylacetamido)buta-1,3-dien-1-yl)quinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinolinium cation to a quinoline derivative.
Hydrolysis: The phenylacetamido group can undergo hydrolysis in the presence of acidic or basic conditions, resulting in the cleavage of the amide bond and formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl or aryl halides, nucleophiles, polar aprotic solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Hydrolysis: Carboxylic acids and amines.
Aplicaciones Científicas De Investigación
1-Ethyl-2-(4-(N-phenylacetamido)buta-1,3-dien-1-yl)quinolin-1-ium iodide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-(4-(N-phenylacetamido)buta-1,3-dien-1-yl)quinolin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit key enzymes involved in cellular metabolism, leading to cell death. Additionally, the compound’s ability to generate reactive oxygen species can induce oxidative stress and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,3-trimethyl-2-(4-(N-phenylacetamido)buta-1,3-dien-1-yl)-3H-indolium chloride
- 2-(4-(N-phenylacetamido)buta-1,3-dien-1-yl)-1,3,3-trimethyl-3H-indolium chloride
Uniqueness
1-Ethyl-2-(4-(N-phenylacetamido)buta-1,3-dien-1-yl)quinolin-1-ium iodide is unique due to its quinoline core structure, which imparts distinct electronic and steric properties compared to similar compounds with indolium cores. This uniqueness can lead to different biological activities and applications, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C23H23IN2O |
|---|---|
Peso molecular |
470.3 g/mol |
Nombre IUPAC |
N-[(1E,3E)-4-(1-ethylquinolin-1-ium-2-yl)buta-1,3-dienyl]-N-phenylacetamide;iodide |
InChI |
InChI=1S/C23H23N2O.HI/c1-3-24-22(17-16-20-11-7-8-15-23(20)24)14-9-10-18-25(19(2)26)21-12-5-4-6-13-21;/h4-18H,3H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
AIOSXQWRTHVXHG-UHFFFAOYSA-M |
SMILES isomérico |
CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C=C/N(C3=CC=CC=C3)C(=O)C.[I-] |
SMILES canónico |
CC[N+]1=C(C=CC2=CC=CC=C21)C=CC=CN(C3=CC=CC=C3)C(=O)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


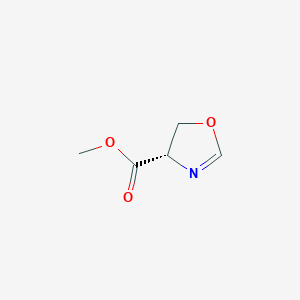
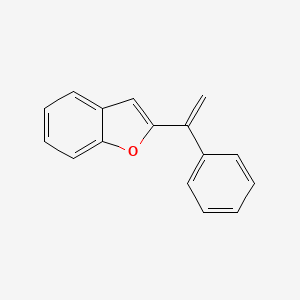
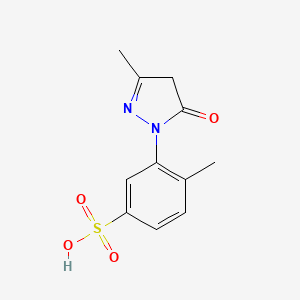
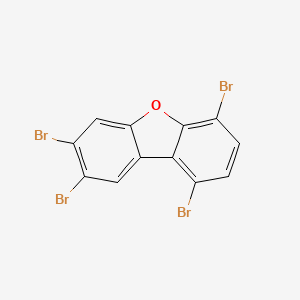

![({1-[(Pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12899147.png)
![N-Benzylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899148.png)
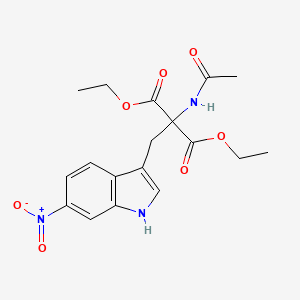

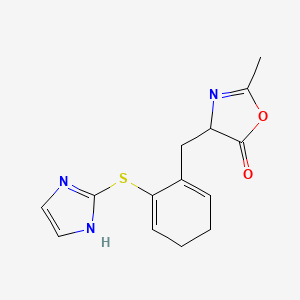
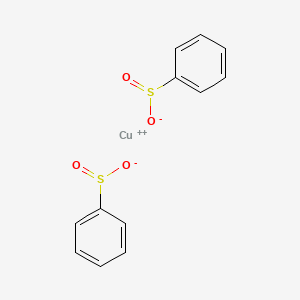
![N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12899161.png)
![2-(Difluoromethyl)-4-methylbenzo[d]oxazole](/img/structure/B12899166.png)
![[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol](/img/structure/B12899193.png)
